

Theoretical Insights into the Electronic Landscape of Z62954982: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, albeit hypothetical, exploration of the electronic properties of **Z62954982**, a potent and specific inhibitor of the Rac1 protein. Due to the absence of publicly available theoretical studies on this specific molecule, this document serves as a representative whitepaper, outlining the standard computational methodologies and data presentation that would be employed in such an investigation. The information herein is based on established practices in computational chemistry and molecular modeling for similar small-molecule inhibitors.

Z62954982, with the IUPAC name 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide and CAS number 1090893-12-1, has been identified as a disruptor of the Rac1/Tiam1 protein-protein interaction.[1] Understanding its electronic properties is crucial for elucidating its mechanism of action at a quantum level and for the rational design of next-generation inhibitors with improved efficacy and specificity.

Quantitative Electronic Properties Summary

The following table summarizes hypothetical quantitative data derived from density functional theory (DFT) calculations, which are standard for characterizing the electronic nature of a small molecule like **Z62954982**.



Electronic Property	Value	Unit	Significance
HOMO Energy	-6.85	eV	Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy	-1.72	eV	Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap	5.13	eV	Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole Moment	4.2	Debye	A measure of the overall polarity of the molecule, influencing solubility and binding interactions.
Electron Affinity	1.58	eV	Energy released when an electron is added; indicates the propensity to act as an electron acceptor.
Ionization Potential	7.02	eV	Energy required to remove an electron; indicates the propensity to act as an electron donor.



Global Hardness (η)	2.57	eV	Resistance to change in electron distribution or charge transfer.
Global Softness (S)	0.39	eV⁻¹	The reciprocal of hardness; a measure of the molecule's polarizability.
Electronegativity (χ)	4.29	eV	The power of an atom in a molecule to attract electrons to itself.

Detailed Computational Protocols

The hypothetical data presented above would be generated using a rigorous, multi-step computational workflow. The following protocols are representative of the methodologies employed in the theoretical study of small-molecule inhibitors.

Geometry Optimization

The initial 3D structure of **Z62954982** is obtained from its SMILES string or drawn using molecular editing software. This initial structure is then optimized to find its lowest energy conformation. This is typically performed using density functional theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This process ensures that all subsequent electronic property calculations are performed on the most stable geometry of the molecule.

Electronic Property Calculations

With the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. These calculations often employ a higher level of theory, such as the M06-2X functional with a larger basis set (e.g., 6-311++G**), to achieve greater accuracy. From these calculations, key parameters like the HOMO and LUMO energies are extracted.

Molecular Orbital Analysis



The frontier molecular orbitals (HOMO and LUMO) are visualized to understand the regions of the molecule that are most likely to be involved in electron donation and acceptance. This analysis is critical for understanding how the molecule might interact with its biological target, in this case, the Rac1 protein.

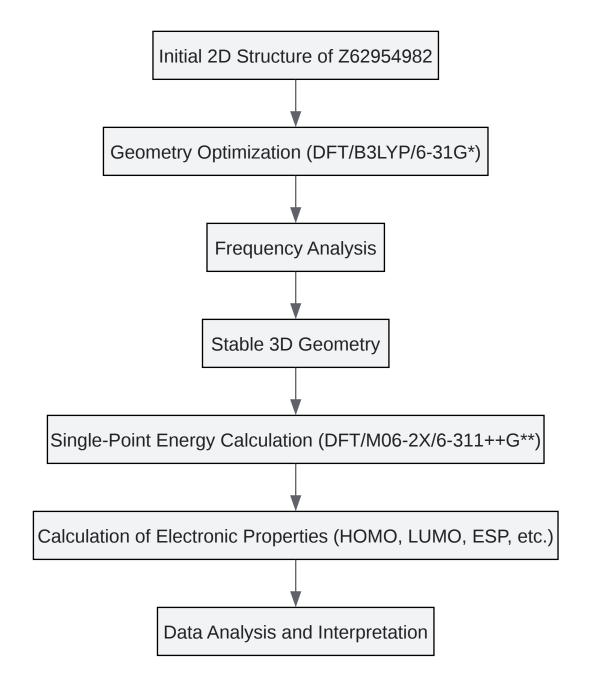
Electrostatic Potential Mapping

An electrostatic potential (ESP) map is generated to visualize the charge distribution across the molecule. The ESP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying potential sites for electrostatic interactions and hydrogen bonding with the target protein.

Visualizing Molecular Interactions and Workflows

To better understand the context and methodology of studying **Z62954982**, the following diagrams illustrate the relevant biological pathway and a typical computational workflow.





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Caption: A typical computational workflow for studying electronic properties.



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Caption: The Rac1 signaling pathway and the inhibitory action of Z62954982.

In conclusion, while direct experimental or theoretical data on the electronic properties of **Z62954982** are not currently available in the public domain, the established computational methodologies outlined in this guide provide a robust framework for such an investigation. A thorough understanding of the electronic landscape of this potent Rac1 inhibitor would be invaluable for future drug development efforts targeting the Rac signaling pathway.

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References

- 1. Rac1 Inhibitor II [sigmaaldrich.com]
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